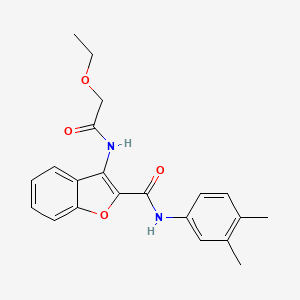

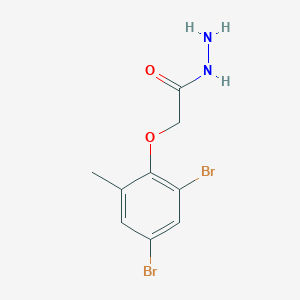

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

“N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide” has a molecular weight of 370.238 . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Characterization

Regio- and Stereo-synthesis : A study described the regio- and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine to N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4 nitrobenzamide. The stereochemistry was confirmed via single crystal X-ray diffraction, demonstrating the precise control achieved in synthesizing such complex molecules (H. A. Samimi, 2016).

Crystal Structure and NMR Assignments : The crystal structure and NMR assignments provided in the study offer deep insights into the molecular configuration and the spatial arrangement of atoms within the compound, essential for understanding its chemical behavior and potential applications in further synthetic pathways.

Potential Therapeutic Uses

Anticancer Agents : Research on derivatives of benzimidazole, which share structural features with N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide, revealed that certain compounds exhibit significant cytotoxicity against human neoplastic cell lines. This suggests that structurally similar compounds could be explored for anticancer properties, highlighting the potential therapeutic applications of such molecules (Aurelio Romero-Castro et al., 2011).

Antibacterial Activity : Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives showed enhanced antibacterial efficacy compared to their ligand counterparts. This indicates the potential for developing novel antibacterial agents based on the chemical framework of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide and its analogs (S. Saeed et al., 2010).

Photophysical and Electrochemical Studies

Photophysical Properties : Studies involving nitrobenzamide derivatives and their photophysical behavior, such as the direct observation of acyl nitroso species in solution, could provide insights into the light-induced reactivity of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide. Such investigations are crucial for applications in photodynamic therapy and the development of photosensitive materials (Andrew D. Cohen et al., 2003).

Electrochemical Behaviors : The electrochemical studies of benzoxazole compounds, which are structurally related to the target compound, highlight their potential in electrochemical sensors and devices. Understanding the electrochemical properties of such compounds can lead to innovations in chemical sensors and diagnostic tools (Bülent Zeybek et al., 2009).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-11-14(24(27)28)7-8-17(15)22/h1-11H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBTYXQXODBUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)